

# Comparative Analysis of tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate Derivative Crystal Structures

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## Compound of Interest

**Compound Name:** *tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate*

**Cat. No.:** B053577

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This guide provides a comparative overview of the X-ray crystal structures of N-tert-butoxycarbonyl (Boc)-protected aminocyclohexanol derivatives, with a focus on compounds analogous to **tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate**. Due to the limited availability of public crystallographic data for the specific title compound and its direct derivatives involved in the synthesis of Edoxaban, this guide utilizes data from structurally similar N-protected aminocyclohexane derivatives to illustrate key conformational features and intermolecular interactions.

The **tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate** scaffold is a crucial chiral building block in the synthesis of various pharmaceuticals. The spatial arrangement of the substituents on the cyclohexane ring, dictated by its crystal structure, is paramount for its reactivity and the stereochemical outcome of subsequent synthetic steps. Understanding the solid-state conformation of these molecules provides valuable insights for process optimization and the development of new synthetic methodologies.

## Data Presentation

The following table summarizes key crystallographic parameters for N-Boc-protected amino acid derivatives with a cyclohexane moiety, which serve as analogs for the title compound. This

data allows for a direct comparison of their solid-state structures.

Compound	Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	β (°)	Volume (Å³)	Z
Valero									
yl- β3,3- Ac6c- OH[1]	C <sub>13</sub> H <sub>23</sub> NO <sub>3</sub>	Monoclinic	P2 <sub>1</sub> /c	10.998	11.011	12.081	108.87	1383.9	4
Fmoc- β3,3- Ac6c- OH[1]									
Pyr- β3,3- Ac6c- OH[1]	C <sub>13</sub> H <sub>17</sub> N <sub>3</sub> O <sub>3</sub>	Triclinic	P-1	8.499	8.941	10.038	71.39	687.1	2

Data for N-Protected derivatives of 1-aminocyclohexaneacetic acid (β3,3-Ac6c) obtained from Acta Crystallographica Section E[1].

## Experimental Protocols

A generalized protocol for the crystallization and subsequent single-crystal X-ray diffraction analysis of N-Boc-protected aminocyclohexanol derivatives is outlined below. This protocol is a composite of established methods and may require optimization for specific compounds.

### 1. Crystallization:

- Method: Slow evaporation is a common technique for obtaining single crystals of Boc-protected amino alcohols.
- Procedure:

- Dissolve the purified compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) to near saturation.
- Filter the solution to remove any particulate matter.
- Leave the solution in a loosely covered vial in a vibration-free environment at a constant temperature (e.g., room temperature or 4°C).
- Allow the solvent to evaporate slowly over several days to weeks, leading to the formation of single crystals.

## 2. X-ray Data Collection:

- Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo K $\alpha$  or Cu K $\alpha$ ) and a detector is used.
- Procedure:
  - A suitable single crystal is selected and mounted on a goniometer head.
  - The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
  - The unit cell parameters and crystal system are determined from initial diffraction images.
  - A full sphere of diffraction data is collected by rotating the crystal and recording the diffraction patterns.

## 3. Structure Solution and Refinement:

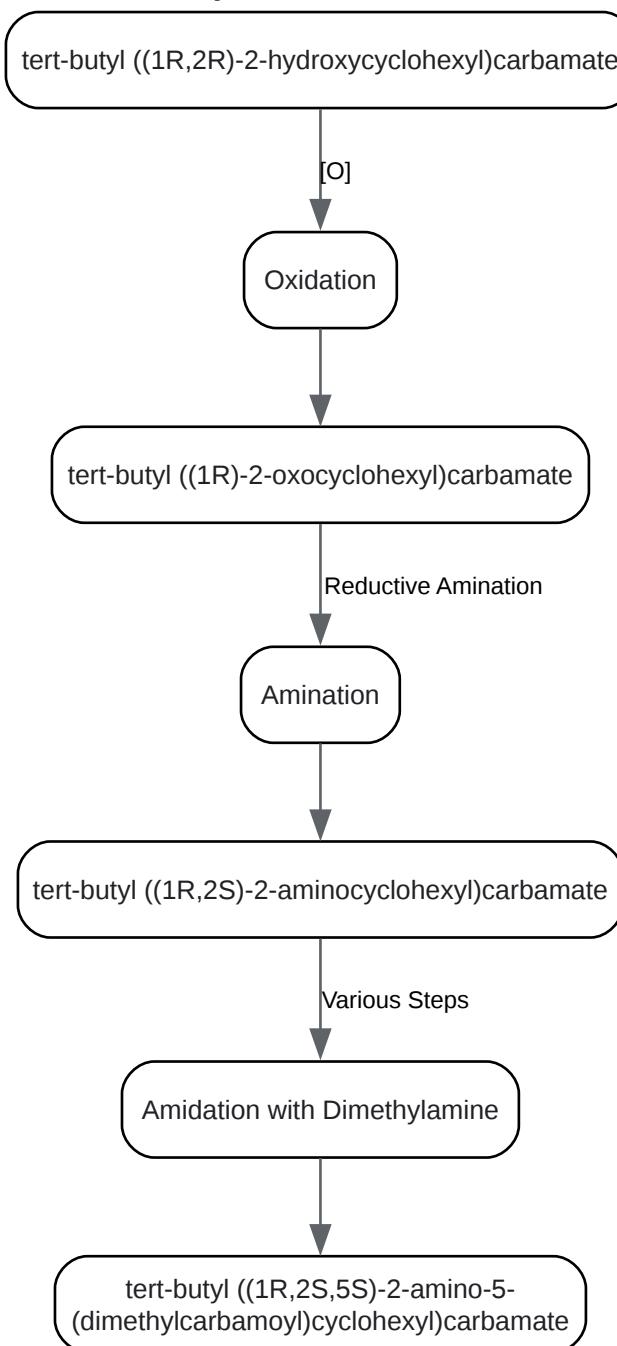
- Software: Standard crystallographic software packages (e.g., SHELX, Olex2) are used for structure solution and refinement.
- Procedure:
  - The crystal structure is solved using direct methods or Patterson methods.

- The atomic positions and displacement parameters are refined against the experimental diffraction data.
- Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
- The final refined structure is validated using tools like CHECKCIF.

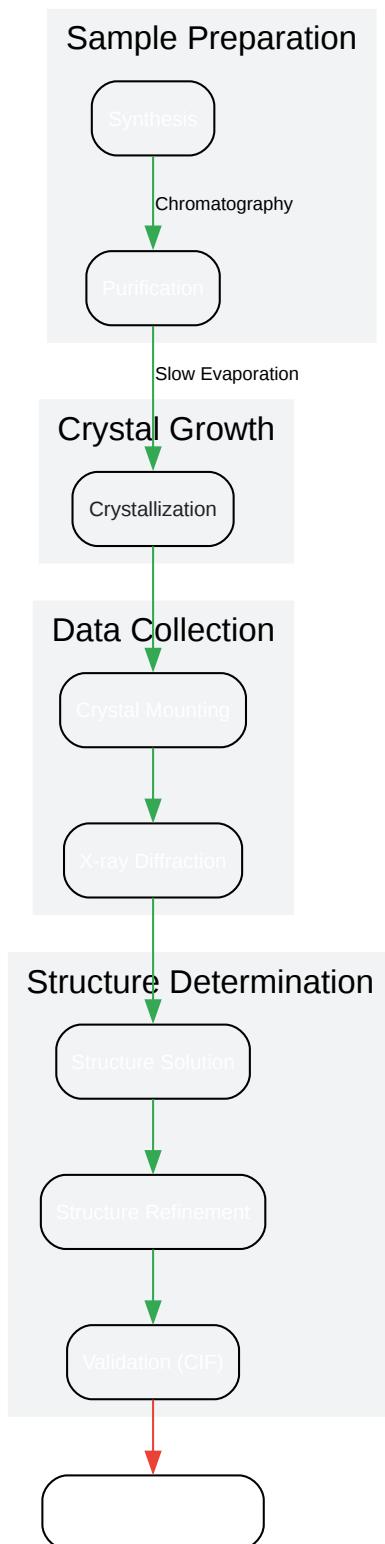
## Mandatory Visualization

The logical relationship between the parent compound, **tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate**, and its key derivatives in a synthetic pathway is illustrated below.

## Synthetic Pathway of Edoxaban Intermediates



## Experimental Workflow for X-ray Crystallography

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## References

- 1. researchgate.net [researchgate.net]
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